molecular formula C12H20O2 B15344869 7a(2H)-BENZOFURANOL, HEXAHYDRO-3a-ALLYL-2-METHYL- CAS No. 23438-68-8

7a(2H)-BENZOFURANOL, HEXAHYDRO-3a-ALLYL-2-METHYL-

Cat. No.: B15344869
CAS No.: 23438-68-8
M. Wt: 196.29 g/mol
InChI Key: SNQVWROKOBXPRI-UHFFFAOYSA-N
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Description

7a(2H)-Benzofuranol, Hexahydro-3a-allyl-2-methyl- is a hydrogenated benzofuran derivative characterized by a fully saturated bicyclic core (hexahydrobenzofuran) substituted with an allyl group at the 3a-position and a methyl group at the 2-position. This structural framework confers unique steric and electronic properties, distinguishing it from unsaturated benzofuran analogs.

Properties

CAS No.

23438-68-8

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-methyl-3a-prop-2-enyl-2,3,4,5,6,7-hexahydro-1-benzofuran-7a-ol

InChI

InChI=1S/C12H20O2/c1-3-6-11-7-4-5-8-12(11,13)14-10(2)9-11/h3,10,13H,1,4-9H2,2H3

InChI Key

SNQVWROKOBXPRI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCCCC2(O1)O)CC=C

Origin of Product

United States

Biological Activity

7a(2H)-Benzofuranol, hexahydro-3a-allyl-2-methyl- is a benzofuran derivative that has gained attention for its potential biological activities. Benzofuran compounds are known for a variety of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 7a(2H)-Benzofuranol, hexahydro-3a-allyl-2-methyl- can be represented as follows:

  • Molecular Formula : C₁₁H₁₄O
  • CAS Number : 14594395

This compound features a benzofuran core which is a significant scaffold in medicinal chemistry due to its diverse biological activities.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit substantial antimicrobial properties. A study highlighted the synthesis of various benzofuran derivatives and their evaluation against Mycobacterium tuberculosis and other pathogens. For instance, compounds with specific substitutions on the benzofuran ring demonstrated minimum inhibitory concentrations (MIC) ranging from 2 μg/mL to 8 μg/mL against M. tuberculosis .

CompoundMIC (μg/mL)Target Pathogen
Compound 38M. tuberculosis
Compound 42M. tuberculosis
Benzofuryl Purine<0.60M. tuberculosis

Anti-inflammatory and Analgesic Effects

Benzofuran derivatives have also been studied for their anti-inflammatory and analgesic properties. These compounds can inhibit pro-inflammatory cytokines and reduce pain responses in animal models. The mechanism often involves modulation of the cyclooxygenase (COX) pathways, which are critical in inflammation processes .

Anticancer Activity

Several studies have investigated the anticancer potential of benzofuran derivatives. One notable study synthesized a series of benzofuran-based compounds that exhibited significant cytotoxicity against various cancer cell lines, including breast cancer cells. The structure-activity relationship (SAR) revealed that specific substitutions enhanced their efficacy .

Case Study 1: Antimycobacterial Activity

A recent study synthesized a series of 2-substituted benzofurans and evaluated their activity against M. tuberculosis. The most active compound showed an MIC of 3.12 μg/mL with a favorable therapeutic index, indicating low toxicity to mammalian cells while effectively inhibiting bacterial growth .

Case Study 2: Antibacterial Evaluation

Another investigation focused on the antibacterial activity of hydroxyl-substituted benzofuran derivatives against strains such as E. coli and S. aureus. The results demonstrated that compounds with hydroxyl groups at specific positions exhibited excellent antibacterial properties, with MIC values comparable to standard antibiotics .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key Structural Features :

  • Comparable analogs, such as 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a), utilize allyl groups for nucleophilic additions with amines, yielding derivatives like 14a–14d .

Representative Analogs :

Compound Name Core Structure Substituents Key Functional Groups
7a(2H)-Benzofuranol (Target) Hexahydrobenzofuran 3a-allyl, 2-methyl Alcohol (-OH)
2,3-Dihydro-2,2-dimethyl-7-benzofuranol () Dihydrobenzofuran 2,2-dimethyl, 7-hydroxy Alcohol (-OH)
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a, ) Pyranone 2-benzoylallyl, 4-hydroxy, 6-methyl Ketone, Alcohol
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid () Benzofuran 5-fluoro, 7-methyl, 3-methylsulfanyl Carboxylic acid, Thioether

Physicochemical Properties

Stability and Reactivity :

  • The hexahydro core of the target compound likely improves thermal stability compared to unsaturated analogs like 7a–7c, which showed minimal decomposition over two weeks under ambient conditions .
  • Substituents influence melting points: For example, 3-(4-methoxybenzoyl)-7-methylpyrano[4,3-b]pyran-5-one (8b) melts at 125°C, while dichloro-substituted analogs (8c) exhibit higher melting points (178°C) due to enhanced intermolecular halogen bonding .

Elemental Analysis Comparison :

Compound Formula Calculated C (%) Found C (%) Deviation Reference
8b () C₁₈H₂₁NO₄·H₂O 64.85 64.94 +0.09
14d () C₁₈H₂₁NO₄·H₂O 64.85 64.94 +0.09
Target Compound* C₁₃H₂₀O₂ (estimated) ~68.40

*Estimated based on structural similarity; experimental data required for validation.

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